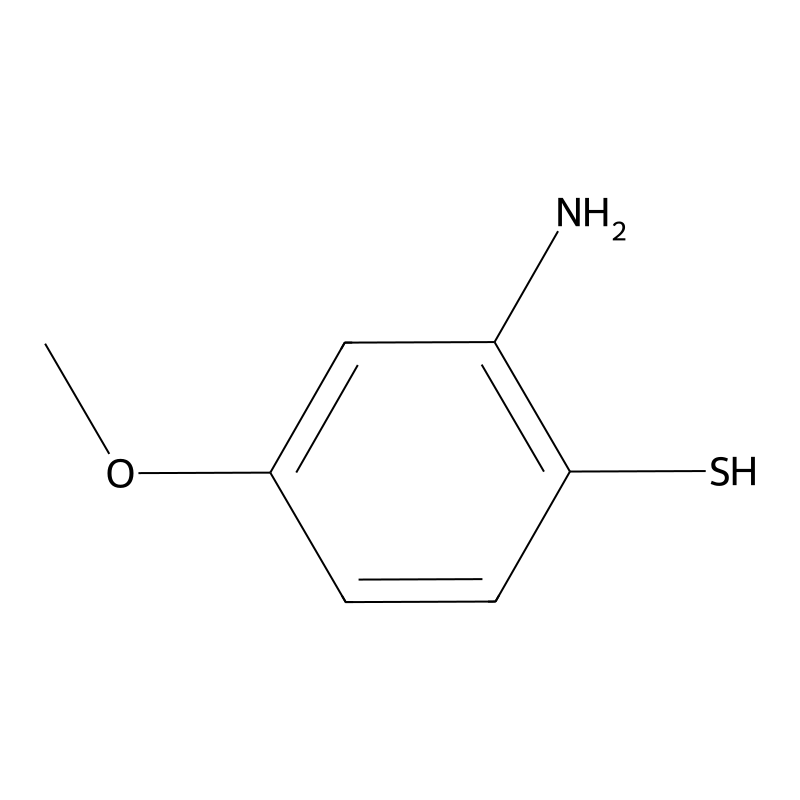

2-Amino-4-methoxybenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4-methoxybenzenethiol, also known as 2-amino-4-(methoxy)thiophenol, is an aromatic compound characterized by the presence of an amino group and a methoxy group attached to a benzene ring that also contains a thiol group. Its molecular formula is with a molecular weight of approximately 155.22 g/mol. The compound is typically represented by the structural formula:

This compound exhibits properties typical of thiophenols, including reactivity due to the sulfur atom and potential for various chemical transformations.

There is no current research available on the specific mechanism of action of 2-Amino-4-methoxybenzenethiol in biological systems.

- Acute toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. Similarly, thiols can be irritating to the skin, eyes, and respiratory system.

- Flammability: Information on flammability is not available, but aromatic compounds with similar structures can be flammable.

- Reactivity: The thiol group can react with oxidizing agents.

The biological activity of 2-amino-4-methoxybenzenethiol is primarily linked to its ability to interact with various biological targets due to its sulfur-containing phenolic structure. Aromatic thiophenols are known to play roles in:

- Anticoagulant Synthesis: They are involved in the development of anticoagulants.

- Antifungal Agents: The compound may exhibit antifungal properties, making it a candidate for pharmaceutical applications.

- Dermatitis Treatments: Its biochemical pathways suggest potential use in dermatological formulations.

The pharmacokinetics of this compound, including its solubility and boiling point, influence its bioavailability and therapeutic applications.

Several synthesis methods for 2-amino-4-methoxybenzenethiol have been documented:

- Direct Amination: This method involves the reaction of 4-methoxybenzenethiol with ammonia or amine derivatives under controlled conditions.

- Nucleophilic Substitution: The introduction of the amino group can also be achieved through nucleophilic substitution reactions involving appropriate precursors .

- Reflux Conditions: Typical reactions may require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the desired product .

2-Amino-4-methoxybenzenethiol has various applications across different fields:

- Pharmaceuticals: Its potential as an active pharmaceutical ingredient in developing antifungal and anticoagulant drugs.

- Agriculture: Used in the formulation of herbicides and pesticides due to its biological activity.

- Material Science: It serves as a precursor for synthesizing photosensitive materials and corrosion inhibitors .

Several compounds share structural similarities with 2-amino-4-methoxybenzenethiol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methylbenzenethiol | Methyl group instead of methoxy | Less polar than 2-amino-4-methoxybenzenethiol |

| 4-Nitrobenzenethiol | Nitro group instead of methoxy | Exhibits strong electron-withdrawing effects |

| 4-Chlorobenzenethiol | Chlorine substituent | Higher reactivity due to electronegative chlorine |

| 4-Fluorobenzenethiol | Fluorine substituent | Increased acidity compared to methoxy variant |

| 3-Methoxybenzenethiol | Methoxy group at meta position | Different steric hindrance affecting reactivity |

The presence of the methoxy group at the para position in 2-amino-4-methoxybenzenethiol imparts distinct electronic and steric properties that enhance its reactivity compared to analogs like 4-methylbenzenethiol and 4-nitrobenzenethiol. This unique positioning also contributes to its solubility in organic solvents, making it versatile for various applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant